methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate
Overview
Description
Methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of methyl acrylate with 5-amino-1H-1,2,4-triazole in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted triazole compounds.
Scientific Research Applications
Methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is of interest in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-(5-nitro-1H-1,2,4-triazol-3-yl)acrylate
- Methyl (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylate
- Methyl (2Z)-3-(5-methyl-1H-1,2,4-triazol-3-yl)acrylate
Uniqueness
Methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate is unique due to the presence of the amino group on the triazole ring, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the triazole ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H3,7,8,9,10)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWMEUCNCAWSD-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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